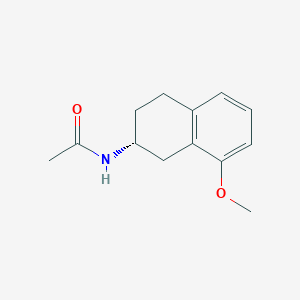

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'AH 001 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour obtenir l'activité mélatoninergique souhaitée . Les détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont propriétaires et ne sont pas divulgués publiquement .

Méthodes de production industrielle

La production industrielle d'AH 001 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés . Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

AH 001 subit diverses réactions chimiques, notamment :

Oxydation : AH 001 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels d'AH 001, modifiant ainsi son activité.

Substitution : AH 001 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées .

Applications de la recherche scientifique

AH 001 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Étudier les propriétés chimiques et les réactions des composés mélatoninergiques.

Industrie : Développer de nouveaux médicaments et composés mélatoninergiques pour diverses applications.

Mécanisme d'action

AH 001 exerce ses effets en se liant aux récepteurs de la mélatonine dans le corps, imitant l'action de la mélatonine naturelle . Cette liaison active des voies moléculaires spécifiques impliquées dans la régulation des rythmes circadiens, du sommeil et d'autres processus physiologiques . Les principales cibles moléculaires sont les récepteurs de la mélatonine MT1 et MT2 .

Applications De Recherche Scientifique

Pharmacological Applications

Antidepressant Properties

The compound is primarily known for its role as an active ingredient in agomelatine, a medication used to treat major depressive disorder. Agomelatine acts as a melatonergic antidepressant and has been shown to improve sleep patterns and mood regulation. Its unique mechanism involves the modulation of melatonin receptors and serotonin receptors, which contributes to its antidepressant effects .

Hypnotic Effects

Agomelatine has also demonstrated hypnotic properties, making it beneficial for patients suffering from insomnia related to depression. Clinical trials have indicated that it can enhance sleep quality without the sedative side effects commonly associated with traditional hypnotics .

Synthesis and Chemical Properties

Synthesis Process

The synthesis of N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)acetamide involves several steps starting from 7-methoxy-1-tetralone. The process includes the condensation of the starting material with cyanomethyl phosphonic acid esters followed by acetylation to yield the desired acetamide .

Chemical Structure

The compound's structure is critical to its biological activity. The presence of the naphthalene ring system is essential for its interaction with biological targets, influencing both its pharmacokinetics and pharmacodynamics .

Case Studies

Clinical Trials

A notable clinical trial evaluated the efficacy of agomelatine in treating depression compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results showed that patients receiving agomelatine experienced significant improvements in depressive symptoms and overall quality of life .

Comparative Studies

Comparative studies have highlighted the advantages of agomelatine over other antidepressants regarding side effects and withdrawal symptoms. Patients reported fewer sexual side effects and a lower incidence of withdrawal symptoms when discontinuing treatment .

Regulatory Status

Agomelatine has received regulatory approval in several countries for the treatment of major depressive disorder. The European Medicines Agency (EMA) has endorsed its use based on robust clinical evidence demonstrating its effectiveness and safety profile .

Mécanisme D'action

AH 001 exerts its effects by binding to melatonin receptors in the body, mimicking the action of natural melatonin . This binding activates specific molecular pathways involved in regulating circadian rhythms, sleep, and other physiological processes . The primary molecular targets are the melatonin receptors MT1 and MT2 .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à AH 001 comprennent d'autres agonistes mélatoninergiques tels que :

Rameltéon : Un agoniste sélectif des récepteurs de la mélatonine utilisé pour traiter l'insomnie.

Agomélatine : Un antidépresseur qui agit comme un agoniste des récepteurs de la mélatonine et un antagoniste des récepteurs de la sérotonine.

Tasimelteon : Utilisé pour traiter le trouble du sommeil-éveil non-24 heures chez les personnes aveugles.

Unicité

AH 001 est unique par son affinité de liaison spécifique et son activité aux récepteurs de la mélatonine, ce qui en fait un outil précieux pour la recherche sur les voies mélatoninergiques . Sa nature synthétique permet des modifications précises pour étudier divers aspects de la signalisation mélatoninergique .

Activité Biologique

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- is a chemical compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

Research indicates that acetamides can exhibit various biological activities depending on their structure. The specific compound has been studied for its potential anti-inflammatory and anticancer properties. The mechanisms through which these effects are mediated often involve modulation of enzyme activity and cellular signaling pathways.

- Anti-inflammatory Effects :

- Anticancer Activity :

Cytotoxicity Studies

A study assessing the cytotoxicity of various acetamide derivatives found that certain compounds exhibited significant activity against human cancer cell lines. The results were summarized as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acetamide Derivative A | HepG2 | 20 |

| Acetamide Derivative B | MCF-7 | 15 |

| Acetamide Derivative C | A549 | 25 |

These findings suggest that structural modifications can enhance the anticancer potential of acetamides .

Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of acetamides has highlighted their ability to downregulate pro-inflammatory cytokines. A notable study reported:

- Reduction in COX-2 and iNOS Expression : Treatment with specific acetamide derivatives resulted in a significant decrease in mRNA levels for COX-2 and iNOS compared to untreated controls.

This suggests that these compounds could be valuable in developing therapies for inflammatory diseases .

Safety and Toxicology

While exploring the biological activities of acetamides, it is crucial to consider their safety profiles. Some studies indicate potential hepatotoxicity associated with high doses of certain acetamides:

Propriétés

IUPAC Name |

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJCYVYVTWEIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934704 | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80270-68-4, 153221-21-7 | |

| Record name | 2-Acetamido-8-methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AH 001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.